N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
“N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The compound is a white solid with a melting point of 153–155 °C .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to the presence of sulfur and nitrogen in their structure . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 153–155 °C . The calculated elemental composition for C 18 H 12 ClF 3 N 2 O 2 S is: C, 52.37; H, 2.93; N, 6.79 .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis Techniques : Research has explored the synthesis of compounds similar to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide, utilizing acylation and oxidation processes. For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in anhydrous toluene has been used to create related thioamides, which are then oxidized to form thiazole compounds (Aleksandrov et al., 2021).
Electrophilic Substitution Reactions : These synthesized thiazole-based compounds are subject to various electrophilic substitution reactions like bromination, nitration, and acylation. These reactions predominantly occur at specific positions of the furan ring, demonstrating the compound's reactivity and potential for further chemical modifications (Aleksandrov et al., 2017).
Biological Activity and Applications
Antimicrobial Activity : A study on a thiazole-based heterocyclic amide similar to this compound showed promising antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential applications in pharmacological and medical fields, especially in developing new antimicrobial agents (Cakmak et al., 2022).
Fungicidal Activity : Structural analogs of this compound have been synthesized and tested for fungicidal activity, revealing significant effectiveness against various fungal pathogens. This highlights the compound's potential utility in agricultural and horticultural applications (Banba et al., 2013).
Bio-imaging Applications : Derivatives of similar compounds have been developed as fluorescent chemosensors for detecting ions like Cd2+ and CN−. These sensors are useful in environmental monitoring and bio-imaging applications, offering potential for live cell and organismal imaging (Ravichandiran et al., 2020).
Anticancer Potential : Thiazole derivatives, related to this compound, have shown potential in inhibiting cancer cell growth. Studies have indicated their effectiveness against various cancer cell lines, suggesting their potential as antineoplastic agents (Shalai et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It disrupts the mitochondrial tricarboxylic acid cycle and respiration chain, thereby inhibiting the energy production in the cells . This leads to the death of the cells, particularly fungal cells, making it an effective fungicide .
Biochemical Pathways
The compound affects the mitochondrial tricarboxylic acid cycle and the respiration chain . By inhibiting SDH, it disrupts these pathways, leading to a lack of energy production in the cells . This results in the death of the cells, particularly those of fungi, making the compound an effective fungicide .
Result of Action
The result of the action of this compound is the death of the cells, particularly fungal cells . This is due to the disruption of energy production in the cells caused by the inhibition of SDH . This makes the compound an effective fungicide .
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(18-7-4-12-24-18)22-20-21-17(13-26-20)14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJINJWGGPQKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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